molecular formula C3H6ClFO B13481506 (2R)-1-chloro-3-fluoropropan-2-ol

(2R)-1-chloro-3-fluoropropan-2-ol

Katalognummer: B13481506
Molekulargewicht: 112.53 g/mol
InChI-Schlüssel: ZNKJYZHZWALQNX-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-chloro-3-fluoropropan-2-ol is an organic compound that features both chlorine and fluorine atoms attached to a three-carbon backbone with a hydroxyl group. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-chloro-3-fluoropropan-2-ol typically involves the halogenation of a suitable precursor. One common method is the reaction of ®-propylene oxide with hydrogen chloride and hydrogen fluoride under controlled conditions. The reaction proceeds via the opening of the epoxide ring, followed by the addition of chlorine and fluorine atoms.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and specific solvents are often used to enhance the reaction efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-chloro-3-fluoropropan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine or fluorine atoms can be replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction Reactions: The compound can be reduced to form a simpler hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium iodide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

    Substitution: Products include 1-fluoro-3-hydroxypropane or 1-chloro-3-hydroxypropane.

    Oxidation: Products include 1-chloro-3-fluoropropanone.

    Reduction: Products include 1-chloro-3-fluoropropane.

Wissenschaftliche Forschungsanwendungen

(2R)-1-chloro-3-fluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (2R)-1-chloro-3-fluoropropan-2-ol exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of both chlorine and fluorine atoms enhances its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-1-chloro-3-fluoropropan-2-ol: The enantiomer of the compound with a different spatial arrangement.

    1-chloro-3-fluoropropane: Lacks the hydroxyl group.

    1-chloro-3-hydroxypropane: Lacks the fluorine atom.

Uniqueness

(2R)-1-chloro-3-fluoropropan-2-ol is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C3H6ClFO

Molekulargewicht

112.53 g/mol

IUPAC-Name

(2R)-1-chloro-3-fluoropropan-2-ol

InChI

InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2/t3-/m0/s1

InChI-Schlüssel

ZNKJYZHZWALQNX-VKHMYHEASA-N

Isomerische SMILES

C([C@H](CCl)O)F

Kanonische SMILES

C(C(CCl)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.